N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a methoxyphenyl group and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of 2-aminophenol with carboxylic acids or their derivatives. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves coupling the benzoxazole derivative with furan-2-carboxylic acid using amide bond formation techniques, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzothiazole
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide is unique due to the presence of both benzoxazole and furan carboxamide moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications .
Properties
Molecular Formula |
C19H14N2O4 |
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Molecular Weight |
334.3g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14N2O4/c1-23-15-9-8-12(19-21-13-5-2-3-6-16(13)25-19)11-14(15)20-18(22)17-7-4-10-24-17/h2-11H,1H3,(H,20,22) |
InChI Key |
ZHHUXZBFVUOAFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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